molecular formula C10H17N3O2S B075026 3-Amino-4-butylamino-benzenesulfonamide CAS No. 1565-51-1

3-Amino-4-butylamino-benzenesulfonamide

Cat. No.: B075026
CAS No.: 1565-51-1
M. Wt: 243.33 g/mol
InChI Key: PUQATVLNDHSIGA-UHFFFAOYSA-N
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Description

3-Amino-4-butylamino-benzenesulfonamide is an organic compound with the molecular formula C10H17N3O2S. It is a derivative of benzenesulfonamide, characterized by the presence of amino and butylamino groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-butylamino-benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-butylamino-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzenesulfonamides, nitroso derivatives, and simplified amine compounds .

Scientific Research Applications

3-Amino-4-butylamino-benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-butylamino-benzenesulfonamide
  • 3-Amino-4-methylamino-benzenesulfonamide
  • 3-Amino-4-ethylamino-benzenesulfonamide

Uniqueness

3-Amino-4-butylamino-benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX with high potency makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-amino-4-(butylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-2-3-6-13-10-5-4-8(7-9(10)11)16(12,14)15/h4-5,7,13H,2-3,6,11H2,1H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQATVLNDHSIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391146
Record name 3-Amino-4-butylamino-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565-51-1
Record name 3-Amino-4-butylamino-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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